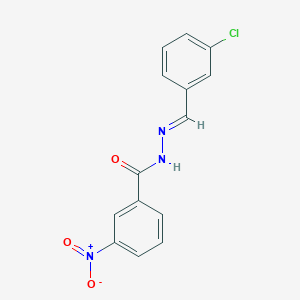![molecular formula C19H17N3O3 B5583843 N-(3-methoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5583843.png)
N-(3-methoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to N-(3-methoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide involves multi-step processes that include acylation, cyclization, and functional group transformations. For instance, the synthesis of 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide demonstrates the complexity and precision required in the synthesis of such compounds, employing X-ray diffraction and DFT calculations for structural analysis (Demir et al., 2015).
Molecular Structure Analysis
The molecular structure of related compounds is often determined using X-ray single crystal diffraction technique and DFT calculations. These methods provide detailed insights into the geometry, electronic properties, and molecular electrostatic potential surface, essential for understanding the chemical reactivity and interactions of the molecule (Demir et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of such molecules is typically evaluated through various reactions, including but not limited to, displacement reactions, cyclization, and substitutions. The electronic properties, including HOMO and LUMO energies, play a crucial role in determining the chemical behavior of these compounds. Furthermore, antioxidant properties are often assessed using tests like DPPH free radical scavenging test (Demir et al., 2015).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, provide valuable information for the compound's application in various fields. For instance, the analysis of similar compounds reveals detailed crystallographic information, indicating the triclinic system and specific lattice constants, which are crucial for understanding the compound's physical characteristics (Demir et al., 2015).
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-4-(6-methylpyridazin-3-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-13-6-11-18(22-21-13)25-16-9-7-14(8-10-16)19(23)20-15-4-3-5-17(12-15)24-2/h3-12H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOWZUVGNFRTIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{4-[4-(1-naphthoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5583801.png)
![methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B5583802.png)

![2-{[4-amino-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-difluorophenyl)acetamide](/img/structure/B5583824.png)


![4-methoxy-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5583833.png)
![N-[2-(1-benzyl-2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B5583851.png)

![3-[1-(4-methoxyphenyl)-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B5583860.png)
![3-[(2-fluorobenzoyl)amino]phenyl acetate](/img/structure/B5583873.png)